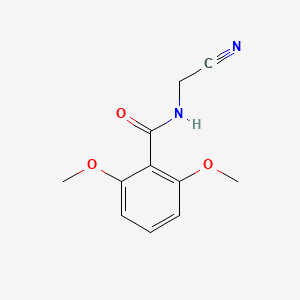

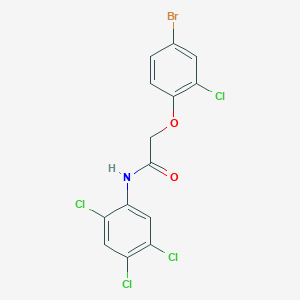

![molecular formula C14H17N3O3 B4629169 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile](/img/structure/B4629169.png)

4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile

説明

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including those similar to the compound , involves strategic functionalization of the pyridine ring to introduce various substituents that can significantly alter the compound's properties. For instance, Shieh et al. (2008) demonstrated that 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride (DMTMM) is a versatile coupling reagent for the synthesis of sterically-hindered peptidomimetics, showcasing the potential methodologies that might be applicable in synthesizing compounds like 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile with reduced racemization and controlled N-arylation (Shieh et al., 2008).

Molecular Structure Analysis

The structure of nicotinonitrile derivatives has been extensively studied using techniques such as X-ray diffraction. Mironova et al. (2012) carried out an X-ray structural examination of a closely related compound, revealing insights into the molecular conformation stabilized by intramolecular hydrogen bonding and the spatial arrangement of substituents around the pyridine ring. Such studies provide a foundation for understanding the structural aspects of this compound (Mironova et al., 2012).

Chemical Reactions and Properties

Nicotinonitriles undergo various chemical reactions, including cyclization, alkylation, and complexation with metals. Studies by Speiser et al. (2004) on nickel complexes with new bidentate P,N phosphinitooxazoline and -pyridine ligands indicate the reactivity of nicotinonitrile derivatives in forming complexes that could be catalytically active in processes like the oligomerization of ethylene. This suggests that this compound may also participate in similar reactions (Speiser et al., 2004).

科学的研究の応用

Fluorescent Probes for Hypoxic Cells

A study highlighted the development of a novel off-on fluorescent probe using a structure similar to 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile for selective detection of hypoxia or nitroreductase (NTR) in tumor cells, such as HeLa cells. The probe displayed high selectivity, “Turn-On” fluorescence response, no cytotoxicity, large Stokes’ shift, and dual emission, making it a promising tool for imaging the hypoxic status of tumor cells in biomedical research fields (Feng et al., 2016).

Synthetic Approaches and Chemical Transformations

Research into synthetic methods has led to the creation of various compounds including this compound derivatives. One particular study detailed transformations of substituted oxazolo-[3,2-a]pyridines to 5,6-disubstituted indolizines, demonstrating the cyclization of related compounds in the presence of mineral acids to oxazolo-[3,2-a]pyridinium cations without changes in functional groups. This process was followed by recyclization to aminoindolizines upon treatment with morpholine (Rybakov & Babaev, 2014).

Antimicrobial Activity

A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, closely related to the core structure of this compound, as potent antifungal agents against Candida and Aspergillus species. This work underscores the potential of morpholine derivatives in developing new antifungal therapies, particularly emphasizing the importance of modifying the core structure to enhance plasmatic stability while maintaining in vitro antifungal activity (Bardiot et al., 2015).

Catalysis and Chemical Synthesis

Investigations into the catalytic properties of nickel complexes with new bidentate P,N phosphinitooxazoline and -pyridine ligands have opened avenues for the oligomerization of ethylene, showcasing the versatility of morpholine and related compounds in catalysis. These complexes, involving structures analogous to this compound, were characterized by their superior activities and selectivities for ethylene dimers and alpha-olefins, providing a basis for further exploration in catalytic applications (Speiser et al., 2004).

特性

IUPAC Name |

4,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-10-7-11(2)16-14(12(10)8-15)20-9-13(18)17-3-5-19-6-4-17/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARGLDJCVPQGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OCC(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

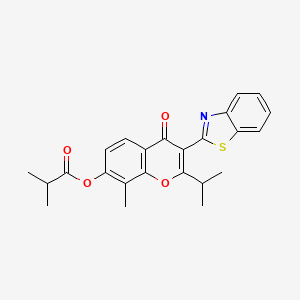

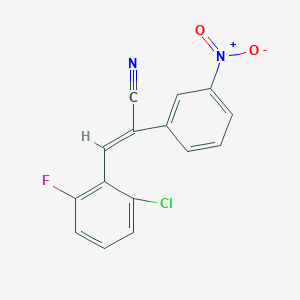

![9-(difluoromethyl)-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629093.png)

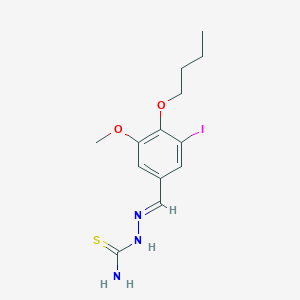

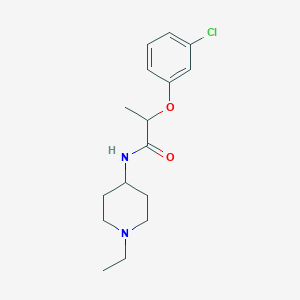

![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)

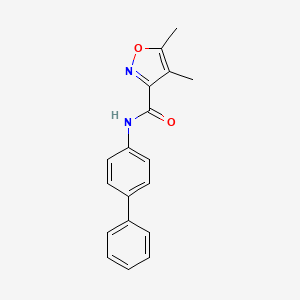

![N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629104.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)

![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)

![N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)

![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)